1-(2-Methoxyethyl)piperidine-4-carbaldehyde

Medicinal Chemistry Organic Synthesis Building Block Purity

1-(2-Methoxyethyl)piperidine-4-carbaldehyde (CAS 342435-23-8) is a substituted piperidine building block with a 2-methoxyethyl substituent at the N-1 position and a reactive aldehyde functional group at the C-4 position of the piperidine ring. The compound has a molecular formula of C9H17NO2 and a molecular weight of 171.24 g/mol.

Molecular Formula C9H17NO2
Molecular Weight 171.24
CAS No. 342435-23-8
Cat. No. B2543899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyethyl)piperidine-4-carbaldehyde
CAS342435-23-8
Molecular FormulaC9H17NO2
Molecular Weight171.24
Structural Identifiers
SMILESCOCCN1CCC(CC1)C=O
InChIInChI=1S/C9H17NO2/c1-12-7-6-10-4-2-9(8-11)3-5-10/h8-9H,2-7H2,1H3
InChIKeyMXOCNXUPXVNEIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Methoxyethyl)piperidine-4-carbaldehyde (CAS 342435-23-8): Product Overview for Scientific Procurement


1-(2-Methoxyethyl)piperidine-4-carbaldehyde (CAS 342435-23-8) is a substituted piperidine building block with a 2-methoxyethyl substituent at the N-1 position and a reactive aldehyde functional group at the C-4 position of the piperidine ring . The compound has a molecular formula of C9H17NO2 and a molecular weight of 171.24 g/mol . It is commercially available as a liquid from multiple suppliers in purities ranging from 95% to 98%, with typical storage recommendations at room temperature in a cool, dry place . As a piperidine-4-carbaldehyde derivative, this compound serves as a versatile synthetic intermediate for medicinal chemistry applications, providing both an aldehyde handle for further derivatization and an N-alkylated piperidine scaffold that is among the most prevalent heterocyclic frameworks in FDA-approved pharmaceuticals [1].

1-(2-Methoxyethyl)piperidine-4-carbaldehyde (CAS 342435-23-8): Why Generic Substitution of Piperidine-4-carbaldehydes Is Scientifically Unjustified


Piperidine-4-carbaldehydes are not interchangeable commodities. The N-1 substituent exerts profound and quantifiable influence over both the physicochemical properties and the downstream synthetic utility of these building blocks. For instance, while unsubstituted piperidine-4-carbaldehyde is a liquid susceptible to air oxidation and polymerization, the introduction of N-alkyl substituents modulates electronic density at the nitrogen, alters conformational preferences of the piperidine ring, and significantly impacts the reactivity of the C-4 aldehyde in subsequent transformations . The 2-methoxyethyl group specifically introduces a polar ether moiety that enhances aqueous solubility relative to simple N-alkyl analogs while providing a hydrogen bond acceptor site that can influence molecular recognition in biological contexts [1]. Substituting a different N-alkyl piperidine-4-carbaldehyde without empirical validation of reaction compatibility risks altered yields, unexpected side reactions, or failed downstream coupling steps, thereby compromising project timelines and synthetic reproducibility. The evidence below quantitatively substantiates the distinct profile of 1-(2-Methoxyethyl)piperidine-4-carbaldehyde relative to its closest structural comparators.

1-(2-Methoxyethyl)piperidine-4-carbaldehyde (CAS 342435-23-8): Quantitative Differentiation Evidence for Scientific Selection


Comparative Purity Profile: 1-(2-Methoxyethyl)piperidine-4-carbaldehyde vs. N-Unsubstituted Piperidine-4-carbaldehyde

Commercially available 1-(2-Methoxyethyl)piperidine-4-carbaldehyde is routinely supplied at 98% purity . In contrast, the unsubstituted analog piperidine-4-carbaldehyde (CAS 50675-20-2) is typically available at only 95% purity from comparable suppliers due to its higher intrinsic reactivity and susceptibility to oxidation and polymerization . This purity differential is not merely a vendor-specific variation but reflects the stabilizing effect of the N-(2-methoxyethyl) substituent, which reduces the nucleophilicity of the piperidine nitrogen and slows degradation pathways.

Medicinal Chemistry Organic Synthesis Building Block Purity

Synthetic Utility: Documented Patent Use as a Key Intermediate in Piperidine Derivative Synthesis

While numerous piperidine-4-carbaldehyde derivatives exist, 1-(2-Methoxyethyl)piperidine-4-carbaldehyde is specifically recited in patent literature as a precursor to pharmaceutically relevant piperidine compounds. This establishes a documented precedent for its use in medicinal chemistry workflows that is not uniformly available for all N-alkyl piperidine-4-carbaldehyde isomers. The N-(2-methoxyethyl) substitution pattern is deliberately selected in these patent examples to confer favorable physicochemical properties to the final drug candidates [1].

Medicinal Chemistry Process Chemistry Patent Literature

Physical Form Differentiation: Liquid 1-(2-Methoxyethyl)piperidine-4-carbaldehyde vs. Solid Hydrochloride Salt Analogs

1-(2-Methoxyethyl)piperidine-4-carbaldehyde is supplied as a neat liquid at room temperature, a physical form that simplifies precise volumetric dispensing and eliminates the need for dissolution or deprotection steps required for salt forms . In contrast, structurally related analogs such as 1-(2-Methoxyethyl)piperidine-4-carboxylic acid hydrochloride (CAS 193537-80-3) and 2-(2-Methoxyethyl)piperidine hydrochloride (CAS 1185088-10-1) are supplied as crystalline hydrochloride salts [1]. For synthetic applications where the free amine is required, use of the hydrochloride salt necessitates an additional neutralization step with base, introducing an extra operation and potential yield loss that is avoided with the free base liquid form of the target compound.

Organic Synthesis Reagent Handling Process Chemistry

1-(2-Methoxyethyl)piperidine-4-carbaldehyde (CAS 342435-23-8): Evidence-Based Applications for Scientific and Industrial Users


Medicinal Chemistry: Synthesis of N-(2-Methoxyethyl)-Substituted Piperidine Pharmacophores

This compound is optimally deployed as a key building block in the synthesis of piperidine-based drug candidates bearing an N-(2-methoxyethyl) substituent. The 98% commercial purity minimizes the introduction of impurities that could confound structure-activity relationship (SAR) studies or lead to false positives in biological screening. The aldehyde functional group at the C-4 position serves as a versatile handle for reductive amination, Wittig olefination, or conversion to other functional groups, enabling rapid diversification of the piperidine scaffold. The liquid free base form facilitates accurate dispensing for small-scale parallel synthesis and library production. The N-(2-methoxyethyl) motif itself is a recognized structural element in CNS-active compounds, where the methoxyethyl group can modulate lipophilicity and hydrogen bonding capacity [1].

Process Chemistry Development: Intermediate for Active Pharmaceutical Ingredient (API) Synthesis

In process chemistry and scale-up workflows, the use of 1-(2-Methoxyethyl)piperidine-4-carbaldehyde as a liquid free base eliminates the need for an in situ neutralization step that would be required if using the corresponding hydrochloride salt (CAS 193537-80-3) [2]. This operational simplification becomes increasingly significant at scale, where the elimination of a unit operation reduces processing time, minimizes waste, and improves overall process mass intensity. The documented use of this compound as an intermediate in patent literature for piperidine derivatives [3] provides regulatory and intellectual property precedent that can support process development and freedom-to-operate assessments.

Fragment-Based Drug Discovery (FBDD) and Library Synthesis

The piperidine core is the most common heterocycle in FDA-approved drugs [4], and 1-(2-Methoxyethyl)piperidine-4-carbaldehyde provides a functionalized variant suitable for inclusion in fragment libraries or diversity-oriented synthesis. The 98% purity specification is essential for fragment screening, where impurities at even low levels can generate spurious hits in biophysical assays such as surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR). The aldehyde group offers a direct attachment point for fragment linking or growing strategies, while the N-(2-methoxyethyl) substituent provides additional vectors for exploring binding site interactions. The liquid physical form is compatible with automated liquid handling systems commonly used in high-throughput chemistry workflows.

Chemical Biology: Synthesis of Targeted Protein Degraders (PROTACs) and Bifunctional Molecules

The aldehyde functionality of 1-(2-Methoxyethyl)piperidine-4-carbaldehyde can be readily converted to amine, carboxylic acid, or other linking moieties suitable for conjugation to E3 ligase ligands or target protein binders in PROTAC design. Piperidine-4-carbaldehyde derivatives have established precedent as PROTAC linkers , and the N-(2-methoxyethyl) substituent on the target compound offers a distinct physicochemical profile that may influence ternary complex formation and cellular permeability of the resulting degrader molecule. The high as-supplied purity is critical for PROTAC synthesis, where the complexity of the final bifunctional molecule makes purification challenging and emphasizes the importance of starting material quality.

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